Terreusinone

Description

Structure

3D Structure

Properties

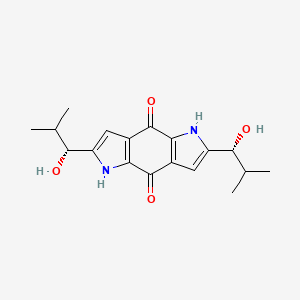

Molecular Formula |

C18H22N2O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2,6-bis[(1R)-1-hydroxy-2-methylpropyl]-1,5-dihydropyrrolo[2,3-f]indole-4,8-dione |

InChI |

InChI=1S/C18H22N2O4/c1-7(2)15(21)11-5-9-13(19-11)18(24)10-6-12(16(22)8(3)4)20-14(10)17(9)23/h5-8,15-16,19-22H,1-4H3/t15-,16-/m1/s1 |

InChI Key |

LYYNFZYGNXMEQX-HZPDHXFCSA-N |

Isomeric SMILES |

CC(C)[C@H](C1=CC2=C(N1)C(=O)C3=C(C2=O)NC(=C3)[C@@H](C(C)C)O)O |

Canonical SMILES |

CC(C)C(C1=CC2=C(N1)C(=O)C3=C(C2=O)NC(=C3)C(C(C)C)O)O |

Synonyms |

terreusinone |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Terreusinone

Elucidation of Biosynthetic Pathways

The formation of terreusinone begins with a polyketide backbone that undergoes a series of enzymatic modifications to yield the final complex structure.

Polyketide synthases (PKSs) are large, multi-domain enzymes that construct polyketides through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. semanticscholar.orgwikipedia.org The genes encoding the PKS and the subsequent modifying enzymes are typically organized into a contiguous block on the chromosome known as a biosynthetic gene cluster (BGC). wikipedia.orgplos.org In fungi, these clusters often include genes for transporters and regulatory proteins that control the expression of the pathway. plos.org

While the specific gene cluster for this compound is not fully detailed in the available literature, its classification as a polyketide implies the involvement of a PKS enzyme in the initial steps of its biosynthesis. mdpi.commdpi.com The general model for fungal polyketide synthesis involves a PKS enzyme that assembles a linear polyketide chain from starter units like acetyl-CoA and extender units like malonyl-CoA. semanticscholar.org The identification of the this compound BGC in Aspergillus terreus would be the first step in fully characterizing its biosynthetic pathway. Activating such silent or poorly expressed gene clusters is a key strategy in natural product discovery. rsc.orgnih.gov

Following the synthesis of the initial polyketide chain by a PKS, a series of tailoring enzymes modify the structure to create the final natural product. These post-PKS modifications can include oxidations, reductions, cyclizations, and glycosylations, which are catalyzed by enzymes such as oxygenases, reductases, and cyclases encoded within the BGC. nih.gov

A notable transformation of this compound itself has been documented through microbial biotransformation. When this compound is fermented with a Streptomyces sp., it undergoes a regioselective hydroxylation reaction. jmb.or.krfrontiersin.org This process yields a new, oxidized metabolite called terreusinol, demonstrating how enzymatic transformations can further diversify the structure of the parent compound. nih.gov This specific transformation highlights the potential of using whole-cell biocatalysts or isolated enzymes to generate novel derivatives of this compound. frontiersin.orgnih.gov

Polyketide Synthase (PKS) Involvement and Gene Clusters

Genetic and Transcriptional Regulation of this compound Production

The production of secondary metabolites like this compound is tightly controlled at the genetic and transcriptional levels. This regulation involves both pathway-specific transcription factors and global regulators that respond to environmental and developmental signals.

Many biosynthetic gene clusters in fungi contain a gene that encodes a pathway-specific transcription factor. mdpi.comresearchgate.net These regulators, often zinc finger proteins, bind to specific promoter sequences of other genes within the same cluster to co-ordinately activate their expression. researchgate.netmdpi.com

Detailed studies on the regulation of another major secondary metabolite from A. terreus, terrein (B1683088), offer a valuable model for understanding this process. The terrein BGC contains a Zn(II)2Cys6-type transcription factor named TerR, which positively regulates the expression of the other genes in the cluster. nih.govnih.gov Overexpression of terR has been shown to significantly up-regulate the transcription of terrein biosynthetic genes, leading to an increased yield of the final product. nih.gov Similar pathway-specific regulators are anticipated to control the this compound BGC. Activation of such a regulator, for instance by placing it under the control of a strong, constitutive promoter, is a common and effective strategy for inducing the expression of a silent or weakly expressed BGC. nih.gov

In addition to pathway-specific controls, the biosynthesis of secondary metabolites is governed by global regulatory proteins that respond to broader cellular signals, such as nutrient availability and developmental state. rsc.orgmdpi.com These regulators can affect the expression of multiple BGCs simultaneously.

Research into A. terreus metabolism has identified several global regulators that influence secondary metabolite production. For example, the production of terrein is induced by nitrogen starvation, a response mediated by the nitrogen response regulators AreA and AtfA, which in turn control the expression of the pathway-specific factor terR. nih.gov Production is also influenced by the iron-response regulator HapX. nih.gov Furthermore, the conserved developmental regulator StuA has been shown to act as a suppressor of terrein synthesis; deleting the stuA gene resulted in a significant enhancement of terrein production while reducing the synthesis of other byproducts. nih.gov These findings illustrate a complex regulatory network where global factors modulate the activity of pathway-specific activators, providing multiple points for intervention in metabolic engineering.

Role of Pathway-Specific Transcription Factors

Strain Engineering and Fermentation Strategies for Enhanced Production

Leveraging the knowledge of biosynthetic pathways and their regulation allows for the rational design of strains and fermentation processes to increase the production of desired compounds.

One powerful strategy is the manipulation of regulatory genes. As demonstrated in the production of terrein in A. terreus, a significant increase in yield can be achieved by combining the overexpression of the pathway-specific activator (terR) with the deletion of a global repressor (stuA). nih.gov This dual approach created a mutant strain with substantially higher terrein titers and a lower background of byproducts. nih.gov

Another approach is co-cultivation, or mixed fermentation, where two or more different microorganisms are grown together. universepg.com This process can induce the production of novel secondary metabolites or enhance the yield of known compounds, potentially through inter-species signaling or the induction of epigenetic changes. universepg.com Notably, the production of this compound A has been reported from a co-culture of Aspergillus terreus and the multidrug-resistant bacterium Acinetobacter baumannii. universepg.com Optimizing fermentation conditions, such as media composition and culture parameters, is also a critical component of improving yields.

Gene Deletion and Overexpression Approaches

Targeted gene deletion and overexpression are powerful tools for elucidating the function of specific genes within a biosynthetic pathway and for enhancing the production of secondary metabolites. However, the application of these techniques directly to this compound biosynthesis has been challenging. Research indicates that identifying the specific biosynthetic gene cluster responsible for this compound production has been difficult. Gene sequencing and bioinformatic comparisons have, in some cases, been insufficient to confidently pinpoint the BGC, suggesting the possibility of a non-canonical pathway or a gene cluster not detected by initial sequencing efforts. thieme-connect.comnih.gov

Despite these challenges, related strategies have been successfully implemented in fungi known to produce a diverse array of metabolites. In studies on Aspergillus terreus, the producer of compounds like lovastatin (B1675250) and itaconic acid, gene deletion has been instrumental. For instance, systematic deletion of genes within the itaconic acid biosynthesis cluster, such as cadA, mttA, mfsA, and a transcription factor gene (tf), was shown to either abolish or dramatically decrease its production. nih.gov Deletion of the tf gene, in particular, led to reduced expression of other genes in the cluster, confirming its regulatory role. nih.gov Similarly, deleting the histone deacetylase hdaA gene in A. terreus RA2905 activated the biosynthesis of new azaphilone derivatives. researchgate.net

While not directly targeting this compound, these examples in related fungi demonstrate the principle and potential of gene manipulation. The primary hurdle for this compound remains the definitive identification of its BGC, a necessary first step for applying targeted gene deletion or overexpression to enhance its yield.

Metabolic Shunting and One-Strain-Many-Compounds (OSMAC) Applications

Metabolic shunting and the One-Strain-Many-Compounds (OSMAC) strategy have proven to be effective in activating silent gene clusters and uncovering novel or minor compounds, including this compound. nih.govnih.gov These approaches are particularly useful when a fungus produces one or a few metabolites in very high quantities, effectively masking the production of other compounds. nih.gov

A significant breakthrough in producing this compound came from a study on the endophytic fungus Penicillium dangeardii. nih.govnih.gov Bioinformatic analysis of this fungus revealed 43 BGCs, indicating a vast potential for producing secondary metabolites. nih.gov However, under various standard culture conditions, the strain predominantly produced high yields of rubratoxins, suggesting most other gene clusters were silent. nih.gov Initial attempts to activate these silent clusters using epigenetic modifiers and the OSMAC approach alone were unsuccessful, likely due to the metabolic dominance of rubratoxin production. nih.govnih.gov

The successful strategy involved combining metabolic shunting with the OSMAC approach. nih.gov Researchers deleted the key gene responsible for rubratoxin biosynthesis, effectively shunting the metabolic pathway away from its dominant product. nih.govresearchgate.net This gene-deleted mutant strain (ΔrbtJ) was then subjected to different culture conditions (OSMAC), which successfully activated multiple silent polyketide synthase (PKS) genes and led to the detection and isolation of previously untraceable compounds. nih.govresearchgate.net

Among the 36 compounds isolated from a large-scale fermentation of the mutant strain, the alkaloid this compound was identified. nih.govresearchgate.net This demonstrated that removing the major metabolic sink through gene deletion can unveil the cryptic metabolic potential of a fungus, allowing for the production of diverse natural products like this compound when combined with culture condition optimization. nih.gov The OSMAC approach involves systematically altering cultivation parameters such as media composition, temperature, and aeration to trigger different biosynthetic pathways. mdpi.compreprints.org

Table 1: Research Findings on Metabolic Engineering Approaches

| Organism | Engineering Strategy | Key Gene(s) Targeted | Primary Outcome | Compounds Produced/Affected | Citation |

|---|---|---|---|---|---|

| Penicillium dangeardii | Metabolic Shunting & OSMAC | Deletion of key gene for rubratoxin biosynthesis | Activation of silent PKS genes; production of diverse metabolites. | This compound, azaphilone monomers, dimers, and trimers, diazaphilonic acid, (±)-asperlones A, orsellinic acid, desferritriacetylfusigen. | nih.govnih.govresearchgate.net |

| Aspergillus tamarii MCCF102 | Genome Sequencing & Bioinformatic Analysis | Not Applicable | Insufficient to elucidate biosynthetic origins of terreusinones. | This compound, this compound B, this compound C. | thieme-connect.comnih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (+)-Terreusinone |

| (±)-asperlones A |

| Aconitic acid |

| Asperterilone A |

| Asperterilone B |

| Azaphilones |

| Butyrolactone |

| Desferritriacetylfusigen |

| Diazaphilonic acid |

| Itaconic acid |

| Lovastatin |

| Orsellinic acid |

| Rubratoxins |

| Terrein |

| This compound |

| This compound A |

| This compound B |

| This compound C |

| This compound D |

Total Synthesis and Semisynthesis of Terreusinone and Analogues

Seminal Total Synthetic Methodologies

The challenge of constructing terreusinone's complex structure has been a catalyst for innovation in synthetic organic chemistry, resulting in robust and efficient methods for assembling its core framework.

A cornerstone in the synthesis of this compound and its derivatives is a powerful sequence involving Larock indolization and Sonogashira coupling reactions. ub.edunih.gov This palladium-catalyzed approach has proven highly effective for constructing the indole (B1671886) moieties of the target molecule. ub.edu The Larock indole synthesis is a well-regarded method for creating 2-substituted indoles from the reaction of ortho-haloanilines and terminal alkynes. acs.org

The first total synthesis of (+)-terreusinone, achieved by Wang and Sperry, prominently featured a one-pot Larock indolization–Sonogashira coupling reaction. acs.orgacs.orgnih.gov Their retrosynthetic analysis envisioned building the highly substituted indole intermediate through this key transformation. acs.org This strategy highlights the efficiency of combining these two powerful palladium-catalyzed reactions to rapidly assemble complex heterocyclic systems from readily available starting materials. acs.orgresearchgate.net While a double Larock indolization was initially considered, the final successful route involved a stepwise construction of the two heterocyclic rings. acs.orgresearchgate.net

An elegant and increasingly popular alternative for synthesizing the this compound scaffold utilizes gold(I) catalysis. acs.org Specifically, an intramolecular hydroamination of an ortho-alkynylaniline, catalyzed by a cationic gold(I) complex, serves as a crucial step in forming the pyrrolo[2,3-f]indole (B14039485) core. acs.orgnih.gov Gold catalysts are particularly effective at activating the π-bonds of alkynes, which allows for nucleophilic additions to occur under mild conditions. researchgate.net

In the first total synthesis of (+)-terreusinone, after the initial indole ring was formed via the Larock-Sonogashira strategy, the second ring was constructed using a gold(I)-catalyzed hydroamination. acs.orgacs.org The use of Echavarren's cationic gold(I) complex proved highly efficient for this transformation, yielding the desired pyrroloindole in excellent yield. acs.org This step demonstrates a novel application for this gold complex and its utility in the synthesis of complex natural products. acs.orgacs.org A bidirectional approach using a double hydroamination catalyzed by a gold(I) complex has also been reported as an efficient route to (+)-terreusinone. researchgate.netclockss.org

A highly inventive and efficient strategy for constructing the symmetrical pyrrolo[2,3-f]indole-4,8-dione core of this compound employs a two-directional synthesis. clockss.orgresearchgate.net This method takes advantage of the molecule's symmetry to build the scaffold concisely. The key steps in this approach are a double Claisen rearrangement followed by a double nitrene cyclization. researchgate.netresearchgate.net

The synthesis starts with a symmetrical 2,5-dichloro-1,4-hydroquinone, which is converted to its bis-allyl ether. clockss.orgresearchgate.net This precursor then undergoes a double Claisen rearrangement upon heating. researchgate.netnumberanalytics.com Following rearrangement, a series of transformations including alkene isomerization, oxidation, and displacement with azide (B81097) sets the stage for the final cyclization. The concluding step is a thermal double nitrene cyclization, which efficiently forms the pyrrolo[2,3-f]indole-4,8-dione ring system in high yield. clockss.orgresearchgate.net This two-directional route provides a complementary and powerful alternative to other synthetic strategies. clockss.org

Gold(I)-Catalyzed Hydroamination Approaches

Asymmetric Synthesis and Absolute Configuration Assignment

A critical achievement in the study of this compound was the determination of its absolute configuration through asymmetric synthesis. The first total synthesis of (+)-terreusinone by Wang and Sperry in 2011 definitively established the structure and absolute configuration of the natural product. acs.orgacs.orgnih.govnpatlas.org Their synthesis confirmed the (R)-configuration for the stereocenter in the side chain. acs.org This was accomplished by employing a chiral propargylic alcohol in the synthesis, ensuring the stereochemical integrity was maintained throughout the reaction sequence. researchgate.net The successful synthesis not only provided access to the natural product but also validated its potent UV-A protecting capabilities, suggesting potential for dermatological applications. acs.org

Development of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of various analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies. oncodesign-services.comrsc.org These studies involve systematically modifying the structure of the lead compound to understand which parts of the molecule are essential for its biological activity. The development of versatile synthetic routes, such as the Larock-Sonogashira and gold-catalyzed hydroamination strategies, allows for the preparation of a diverse range of analogues. nih.gov By altering substituents on the indole rings or modifying the side chains, researchers can probe the interactions of these compounds with biological targets. This information is vital for designing new compounds with potentially improved potency, selectivity, or other pharmacological properties. oncodesign-services.comkingston.ac.uk For instance, the modularity of the synthetic approaches allows for the preparation of analogues with different side chains or substitution patterns on the aromatic core, which can then be tested for their biological effects. nih.gov

Novel Synthetic Routes to the Pyrrolo[2,3-f]indole-4,8-dione Scaffold

Research into the synthesis of this compound has also spurred the development of novel methods for constructing its core pyrrolo[2,3-f]indole-4,8-dione scaffold. clockss.orgmdpi.com One such innovative approach is the two-directional synthesis that utilizes a double Claisen rearrangement and nitrene cyclization, providing a high-yielding route to the core ring system. clockss.orgresearchgate.netresearchgate.net Another significant advancement is the use of a gold(I)-catalyzed double intramolecular hydroamination of 2,5-diethynyl-p-phenylenediamine, which takes advantage of the substrate's symmetry to efficiently construct the benzodipyrrole system. clockss.orgmdpi.com These novel strategies, which often feature high efficiency and concise reaction sequences, are valuable additions to the synthetic chemist's toolkit for accessing this unique heterocyclic framework and its derivatives for various applications, including materials science and medicinal chemistry. clockss.orgmdpi.com

Research Findings Summary

| Synthetic Strategy | Key Features | Researchers/Reference |

| Larock Indolization–Sonogashira Coupling | One-pot sequential reaction; palladium-catalyzed; builds indole core. acs.orgub.edu | Wang & Sperry acs.orgacs.org |

| Gold(I)-Catalyzed Hydroamination | Catalyzes intramolecular cyclization of ortho-alkynylanilines; mild conditions. acs.orgresearchgate.net | Wang & Sperry acs.org, Sperry et al. mdpi.com |

| Two-Directional Synthesis | Double Claisen rearrangement and double nitrene cyclization; efficient for symmetrical core. clockss.orgresearchgate.net | Visconti & Moody researchgate.netresearchgate.net |

| Asymmetric Synthesis | Established the (R)-absolute configuration of (+)-terreusinone. acs.org | Wang & Sperry acs.org |

Molecular and Cellular Mechanisms of Terreusinone Action

Enzyme Inhibition Profiles and Mechanistic Investigations

Terreusinone demonstrates a notable capacity to inhibit a range of enzymes, playing a crucial role in its observed biological activities. Its inhibitory profile extends across several classes of enzymes, including protein tyrosine phosphatases, inflammatory enzymes, and those involved in melanin (B1238610) biosynthesis.

Protein Tyrosine Phosphatase (PTP) Inhibition

This compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), a family of enzymes crucial for regulating signal transduction pathways. In vitro assays have demonstrated that this compound exhibits inhibitory activity against a panel of PTPs. mdpi.comnih.govnih.gov Specifically, it has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), SH2-containing protein tyrosine phosphatase 2 (SHP2), cell division cycle 25B (CDC25B), leukocyte antigen-related (LAR) phosphatase, and SH2-containing protein tyrosine phosphatase 1 (SHP1). mdpi.comnih.govnih.gov

The inhibitory concentrations (IC50) of this compound against these enzymes have been quantified, revealing varying degrees of potency. For instance, this compound inhibited CDC25B and SHP1 with IC50 values of 4.1 µg/mL and 5.6 µg/mL, respectively. mdpi.comnih.govrsc.org Its inhibitory activity against PTP1B and LAR was observed at IC50 values of 12.5 µg/mL and 10.6 µg/mL, respectively. mdpi.comnih.govnih.gov The inhibition of SHP2 by this compound was found to be less potent, with an IC50 value greater than 50 µg/mL. mdpi.comnih.govnih.gov The mechanism of PTP1B inhibition often involves allosteric binding, where the inhibitor binds to a site other than the active site, inducing a conformational change that inactivates the enzyme. biorxiv.orgnih.govmdpi.com

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

| Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|

| PTP1B | 12.5 | mdpi.comnih.govnih.gov |

| SHP2 | >50 | mdpi.comnih.govnih.gov |

| CDC25B | 4.1 | mdpi.comnih.govnih.gov |

| LAR | 10.6 | mdpi.comnih.govnih.gov |

| SHP1 | 5.6 | mdpi.comnih.govnih.gov |

Modulation of Inflammatory Enzyme Activities

This compound and its analogs have demonstrated the ability to modulate the activity of key enzymes involved in the inflammatory process. nih.govsemanticscholar.org Specifically, they have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govmdpi.com This inhibition of NO production suggests a modulatory effect on nitric oxide synthase (NOS), particularly the inducible form (iNOS), which is a key enzyme in the inflammatory cascade. nih.govnih.govmdpi.com The IC50 value for NO inhibition by this compound was reported to be a potent 0.032 µM. nih.govsemanticscholar.org

Inhibition of Melanin Biosynthesis Enzymes

This compound has been investigated for its potential to inhibit enzymes involved in melanin biosynthesis, a process central to skin pigmentation. jmb.or.krresearchgate.net The key rate-limiting enzyme in this pathway is tyrosinase. mdpi.comnih.govnih.gov Inhibition of tyrosinase activity is a primary strategy for controlling melanin production. mdpi.comnih.gov While direct kinetic data for this compound's inhibition of tyrosinase is not specified in the provided context, related compounds have been shown to be potent tyrosinase inhibitors. researchgate.netfrontiersin.org The mechanism of tyrosinase inhibition often involves binding to the enzyme's active site, which contains copper ions, thereby preventing the substrate from binding and being converted to melanin precursors. nih.gov

Modulation of Intracellular Signaling Pathways

The biological effects of this compound are also mediated through its ability to modulate critical intracellular signaling pathways that govern cellular processes such as proliferation, apoptosis, and the inflammatory response.

Effects on Cell Proliferation and Apoptotic Processes

This compound's inhibition of protein tyrosine phosphatases, such as PTP1B and CDC25B, has direct implications for cell cycle regulation and apoptotic processes. mdpi.comnih.gov PTPs are critical regulators of signaling pathways that control cell growth, differentiation, and survival. nih.gov By inhibiting these phosphatases, this compound can influence the phosphorylation state of key proteins involved in these pathways, although direct anti-cancer claims are not made. The inhibition of CDC25B, a phosphatase that activates cyclin-dependent kinases, can lead to cell cycle arrest. mdpi.comnih.gov

Impact on Inflammatory Mediators and Cytokine Production

This compound and its derivatives have been shown to significantly impact the production of inflammatory mediators and cytokines. nih.govsemanticscholar.org As mentioned, they exhibit potent nitric oxide (NO) inhibitory activity in LPS-stimulated macrophages. nih.govmdpi.com The activation of macrophages by LPS typically triggers the production of a cascade of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govopendentistryjournal.com The inhibition of NO production by this compound suggests a broader modulatory effect on the signaling pathways that lead to the expression of these inflammatory mediators. nih.govsemanticscholar.org For instance, the NF-κB signaling pathway is a central regulator of iNOS, IL-6, and TNF-α gene expression. nih.govsemanticscholar.orgnih.gov

Specific Protein Targets and Interaction Dynamics

This compound has been identified as an inhibitor of a class of enzymes known as protein tyrosine phosphatases (PTPs). These enzymes are crucial regulators of signal transduction pathways involved in cell growth, differentiation, and metabolism.

Research has demonstrated that this compound A, a specific variant of the compound, exhibits inhibitory activity against several PTPs. In vitro assays have shown that it can inhibit PTP1B, SHP1, SHP2, LAR, and CDC25B. The potency of this inhibition varies depending on the specific enzyme, as indicated by the half-maximal inhibitory concentration (IC50) values. For instance, the inhibition of SHP1 and CDC25B by this compound A has been observed to be particularly significant. acs.orgmdpi.comresearchgate.net

The interaction dynamics between this compound and these protein targets are rooted in its chemical structure. While detailed crystallographic studies of the this compound-PTP complex are not widely available, the mechanism of PTP inhibition often involves the binding of the inhibitor to the enzyme's active site. rsc.orghubrecht.eu PTPs possess a highly conserved active-site motif containing a critical cysteine residue that is essential for their catalytic activity. rsc.org Inhibitors can interact with this site, often through non-covalent forces, preventing the enzyme from binding to its natural substrates. scbt.com The dipyrroloquinone core of this compound likely plays a key role in this binding.

Table 1: Inhibitory Activity of this compound A against Protein Tyrosine Phosphatases

| Protein Target | IC50 (µg/mL) |

|---|---|

| PTP1B | 12.5 |

| SHP2 | >50 |

| CDC25B | 4.1 |

| LAR | 10.6 |

| SHP1 | 5.6 |

Data sourced from in vitro enzymatic assays. acs.org

Photoprotective Mechanisms

In addition to its enzyme-inhibiting properties, this compound demonstrates significant photoprotective capabilities, particularly against Ultraviolet-A radiation.

Ultraviolet-A (UV-A) Absorption Properties

This compound has been identified as a potent UV-A absorbing compound. researchgate.net Studies have shown that it exhibits a UV-A absorbing activity with a half-maximal effective dose (ED50) of 70 µg/mL. researchgate.net This characteristic is shared by its analogues, this compound B and C, suggesting that the core dipyrroloquinone structure is responsible for this property. mdpi.com The ability to absorb radiation in the UV-A range (315-400 nm) is a key feature of effective sunscreen agents, as this wavelength range penetrates deep into the skin, contributing to photoaging and skin cancer. nih.govwho.int

Molecular Basis of UV-A Protection

The primary molecular basis for this compound's UV-A protection lies in its chemical structure. ontosight.ai The molecule features a highly conjugated system of double bonds within its pyrrole-benzoquinone-pyrrole framework. nih.gov According to the principles of photochemistry, molecules with extended π-conjugated systems are able to absorb photons of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org When a UV-A photon is absorbed, it excites an electron from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). libretexts.org The molecule then dissipates this absorbed energy through non-harmful pathways, such as releasing it as heat, thereby preventing the high-energy radiation from reaching and damaging cellular components like DNA. patsnap.com

Furthermore, some studies indicate that this compound possesses antioxidant properties. ontosight.ainih.govdntb.gov.ua UV radiation is a known inducer of oxidative stress through the generation of reactive oxygen species (ROS) in the skin. These ROS can damage proteins, lipids, and DNA. The potential for this compound to act as an antioxidant, scavenging these harmful free radicals, could represent a secondary mechanism of photoprotection, complementing its primary function as a UV-A absorber. mdpi.comdntb.gov.ua

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophoric Elements within Terreusinone

The fundamental structure of this compound, a dipyrroloquinone, is recognized as a key pharmacophore responsible for its biological activities. scribd.commdpi.comrsc.org This core scaffold is a recurring motif in a number of biologically active natural products. researchgate.net The dipyrrolobenzoquinone core, in particular, is credited with the compound's significant UV-A protecting capabilities. mdpi.com

The indole (B1671886) nucleus, a component of the dipyrroloquinone scaffold, is a well-established pharmacophore in medicinal chemistry, contributing to a wide range of biological properties including anti-cancer, anti-inflammatory, and antimicrobial activities. scribd.comrsc.orgresearchgate.net The highly conjugated system of the dipyrroloquinone scaffold in this compound and its analogs is linked to their potent UV-A protective effects, as well as inhibitory activity against tyrosine phosphatases and antioxidant properties. mdpi.com Pharmacophoric analysis of related compounds has highlighted the importance of features such as hydrogen bond donors and acceptors, and aromatic moieties for effective target engagement. mdpi.com

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound and related chiral natural products. researchgate.netnih.gov The specific three-dimensional arrangement of atoms in these molecules can significantly influence their interaction with biological targets. nih.gov

This compound itself is a chiral molecule, specifically 2,6-bis[(1R)-1-hydroxyisobutyl]-1H,5H-pyrrolo[2,3-b]indole-4,8-dione. researchgate.net The absolute stereochemistry of this compound has been confirmed through synthesis and quantum chemistry calculations. researchgate.net The synthesis of (+)-terreusinone confirmed the structure and absolute configuration of the natural product. nih.gov

Studies on related chiral compounds have demonstrated that different stereoisomers can exhibit vastly different biological activities. For instance, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for uptake by target cells. nih.gov This highlights the general principle that the specific stereochemical configuration of a molecule is often critical for its biological function. nih.gov

Systematic Modifications of the Dipyrroloquinone Scaffold

Modifications to the central dipyrroloquinone scaffold of this compound have been explored to understand their impact on biological activity. These modifications include changes to the substituents on the core structure.

Influence of Substituents on Enzyme Inhibition Potency

The nature and position of substituents on the dipyrroloquinone scaffold can significantly modulate the enzyme inhibitory potency of this compound analogs. For example, this compound A, a derivative of this compound, has been shown to inhibit protein tyrosine phosphatases such as CDC25B and SHP1. rsc.org

General principles of substituent effects on enzyme inhibition suggest that even minor changes can lead to substantial differences in activity. future4200.comnih.gov For instance, in a study of benzaldehyde (B42025) derivatives as tyrosinase inhibitors, the introduction of a bulky substituent at the C-4 position altered the type of inhibition from partial to full and mixed-type inhibition. nih.gov This was attributed to the substituent acting as a tight hydrophobic cover on the catalytic center of the enzyme. nih.gov

The inhibitory activity of compounds is often influenced by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces between the inhibitor and the enzyme. researchgate.net The design of more potent inhibitors often focuses on optimizing these interactions by modifying substituents. future4200.comresearchgate.net

A microbial transformation study of this compound led to the isolation of terreusinol, an oxidized metabolite. In terreusinol, one of the 1-hydroxyisobutyl groups is oxidized to a 1,2-dihydroxyisobutyl group. This modification resulted in a change in its UV-A protecting activity. nih.gov

| Compound | Modification from this compound | Biological Activity |

| This compound | - | UV-A absorbing activity (ED50 = 70 μg/mL). researchgate.net |

| Terreusinol | Oxidation of one 1-hydroxyisobutyl group to a 1,2-dihydroxyisobutyl group. | UV-A protecting activity (ED50 = 150 µM). nih.gov |

| This compound A | Varies from this compound (specifics not detailed in provided context). | Inhibited protein tyrosine phosphatases CDC25B and SHP1 at 4.1 and 5.6 µM, respectively. rsc.org |

| Terreusinones B & C | Varies from this compound (specifics not detailed in provided context). | Exhibited NO-inhibitory activity in LPS-stimulated RAW 264.7 cells with IC50 values of 0.046 and 0.096 µM, respectively. semanticscholar.orgnih.gov |

Structure-Mediated Modulation of Cellular Responses

The structure of this compound and its analogs directly influences their effects on cellular responses. For example, terreusinones A, B, and C have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophage cells. mdpi.comsemanticscholar.orgnih.gov

This compound A, along with talaroterreusinones A and B, inhibited LPS-stimulated NO production in RAW264.7 cells with IC50 values of 20.6 µM, 20.3 µM, and 30.7 µM, respectively. mdpi.com Similarly, terreusinones B and C, isolated from a marine sponge-derived fungus, also exhibited potent NO-inhibitory activity in LPS-stimulated RAW 264.7 cells, with IC50 values of 0.046 µM and 0.096 µM, respectively. semanticscholar.orgnih.gov This suggests that the dipyrroloquinone scaffold is a key determinant for this anti-inflammatory effect.

The ability of these compounds to modulate cellular responses is often linked to their capacity to inhibit specific enzymes or signaling pathways. For instance, the inhibition of protein tyrosine phosphatases by this compound A can have downstream effects on cellular signaling cascades. rsc.org

Computational Approaches to SAR

Computational methods are increasingly being used to understand the structure-activity relationships of complex molecules like this compound. These approaches provide valuable insights into the molecular interactions that govern biological activity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor and to estimate the binding affinity. This method is instrumental in drug discovery for screening potential drug candidates and elucidating enzyme mechanisms.

In the context of this compound and its analogs, molecular docking can be used to model their interactions with target enzymes, such as protein tyrosine phosphatases. The process involves generating various poses of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on predicted binding affinity. nih.gov The binding affinity is often expressed as a negative value, where a lower value indicates a stronger predicted interaction.

Factors such as hydrogen bonding, hydrophobic interactions, and van der Waals forces are evaluated by the scoring function to predict the stability of the ligand-receptor complex. While molecular docking is a powerful tool, it has limitations, and the accuracy of binding affinity predictions can be influenced by factors like the treatment of solvent and the flexibility of the receptor. nih.govnih.gov Nevertheless, it provides a valuable framework for understanding the structural basis of inhibition and for the rational design of new, more potent inhibitors. dergipark.org.tr

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of novel compounds like terreusinone. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules that have the same nominal mass but different elemental compositions. libretexts.orgmsu.edu

In the analysis of this compound and its analogs, such as this compound B and C, HRMS is employed to establish their elemental makeup. researchgate.net For instance, by comparing the experimentally measured accurate mass to calculated masses of potential formulas, researchers can confidently assign the molecular formula. This technique is indispensable for differentiating between isobaric compounds, which have the same integer mass but different exact masses due to the mass defects of their constituent atoms. libretexts.org

Table 1: Illustrative HRMS Data for Molecular Formula Determination

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| This compound Analogue | C₂₀H₂₁NO₅ | 355.1420 | 355.1423 |

| This compound Analogue | C₂₁H₂₃NO₅ | 369.1576 | 369.1579 |

Note: The data in this table is illustrative and based on typical values for compounds of similar complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. libretexts.orgmdpi.com It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C. core.ac.uknih.gov The structural backbone and the placement of functional groups in this compound have been pieced together through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netmdpi.com

¹H NMR, ¹³C NMR, and 2D NMR Techniques (e.g., COSY, HMBC, NOESY)

The complete structural assignment of this compound and its derivatives is achieved by a synergistic application of various NMR techniques. mdpi.comresearchgate.net

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule and their relative numbers. The chemical shifts (δ) indicate the electronic environment of the protons, while the splitting patterns (spin-spin coupling) reveal information about adjacent protons. libretexts.org

¹³C NMR (Carbon NMR): This technique provides a count of the non-equivalent carbon atoms in the molecule, offering a direct insight into the carbon skeleton. slideshare.net The chemical shifts of the carbon signals indicate their functional type (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques: These experiments reveal correlations between different nuclei, which is crucial for assembling the molecular structure. scribd.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.orgprinceton.edu It is instrumental in establishing spin systems within the molecule, such as the connectivity of protons in an aliphatic chain. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu NOESY is crucial for determining the relative stereochemistry of the molecule by revealing through-space interactions between protons. mdpi.comresearchgate.net

The planar structure of this compound and its analogs has been meticulously established through the detailed analysis of HMBC and COSY correlations. mdpi.com For example, HMBC correlations from specific protons can establish the linkage of different ring systems and side chains. mdpi.comresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Analog

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations | Key NOESY Correlations |

| 2 | 150.2 | - | H-3, H-1' | - | - |

| 3 | 125.8 | 7.30 (s) | C-1', C-2, C-3a, C-4, C-8a | - | H-1' |

| 4 | 180.5 | - | - | - | - |

| 7 | 105.1 | 6.40 (s) | C-6, C-8, C-7a, C-4a | - | H-1" |

| 1' | 195.3 | - | - | - | - |

| 2' | 138.1 | 6.90 (s) | C-1', C-3', C-4' | - | - |

| 1" | 75.4 | 4.30 (m) | C-6, C-7, C-2" | H-2" | H-7 |

| 2" | 35.2 | 2.10 (m) | - | H-1", H-3" | - |

| 3" | 20.1 | 0.90 (d, 6.5) | - | H-2" | - |

| 4" | 20.3 | 0.80 (d, 6.5) | - | H-2" | - |

Note: This table presents a generalized set of data based on published information for this compound analogs to illustrate the application of these techniques. mdpi.com

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry

While NMR spectroscopy is excellent for determining the planar structure and relative stereochemistry, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule. soton.ac.ukencyclopedia.pubspringernature.com This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom. encyclopedia.pub

For complex molecules like this compound, obtaining suitable crystals for X-ray analysis can be challenging. encyclopedia.pub However, when successful, it provides definitive proof of the molecule's absolute configuration. researchgate.net In cases where the parent compound does not crystallize well, derivatization can be employed to generate a crystalline solid suitable for analysis. encyclopedia.pub

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration

Chiroptical spectroscopy offers a powerful alternative or complementary method to X-ray crystallography for determining the absolute configuration of chiral molecules, especially when suitable crystals cannot be obtained. researchgate.netmdpi.com Electronic Circular Dichroism (ECD) is a widely used chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

The experimental ECD spectrum of a compound is compared to the theoretically calculated spectrum for a specific enantiomer. rsc.orgnih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. rsc.org This method has been successfully applied to determine the absolute configuration of various natural products. researchgate.netdntb.gov.ua The stereochemistry of this compound analogs has been investigated using ECD in conjunction with quantum chemical calculations. dntb.gov.ua

Molecular Networking and Metabolomics Approaches for Analog Discovery

Modern drug discovery from natural sources often employs metabolomics approaches to rapidly identify known and new compounds in complex mixtures. Mass spectrometry-based molecular networking is a powerful tool in this regard. github.io This approach organizes tandem MS (MS/MS) data based on spectral similarity, clustering structurally related molecules into networks. nih.govbiorxiv.org

By analyzing the molecular networks of fungal extracts, researchers can quickly identify clusters of related compounds. mdpi.com This allows for the targeted isolation of novel analogs of known compounds, such as new this compound derivatives. researchgate.net Comparing the molecular networks of different fungal strains can highlight unique chemical diversity and guide the discovery of new bioactive molecules. github.io This strategy has been successfully used to discover new dipyrroloquinones related to this compound from endophytic fungi. mdpi.com

Future Research Directions and Unexplored Avenues

Unraveling Cryptic Biosynthetic Pathways

Many fungi possess biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. mdpi.com These "silent" or "cryptic" BGCs represent a vast, untapped resource for the discovery of novel secondary metabolites. mdpi.comnih.gov Recent advancements in genome sequencing have revealed that fungi, including species of Aspergillus, harbor a multitude of these cryptic pathways. mdpi.com

Future research will likely focus on activating these silent BGCs in terreusinone-producing fungi. aimspress.com Techniques such as co-culturing with other microorganisms, epigenetic modification, and heterologous expression of gene clusters in model fungal hosts like Aspergillus nidulans are being employed to unlock this hidden chemical diversity. aimspress.comrsc.org The discovery of new this compound analogs or entirely new compounds from these cryptic pathways could lead to molecules with enhanced or novel biological activities. For instance, the heterologous expression of a cryptic gene cluster from Aspergillus terreus in yeast led to the discovery of a novel mechanism for aryl-aldehyde formation. rsc.org

Development of Novel Synthetic Methodologies for Complex Derivatives

The complex, multi-ring structure of this compound presents a significant challenge for chemical synthesis. However, it also offers a scaffold for the creation of diverse derivatives with potentially improved properties. Future synthetic efforts will likely focus on developing more efficient and versatile methods to access not only this compound itself but also a wide array of its analogs.

One promising approach involves the use of modern synthetic reactions like the Diels-Alder reaction and ring-closing metathesis to construct the core indole (B1671886) structure. rsc.org For instance, a bidirectional synthesis of (+)-terreusinone has been achieved using a double Sonogashira reaction as a key step. rsc.org Additionally, the development of novel methodologies for creating complex heterocyclic systems, such as those based on dioxinone derivatives or multicomponent reactions, could be adapted for the synthesis of this compound derivatives. frontiersin.org These strategies would enable the systematic exploration of structure-activity relationships and the generation of compounds with optimized biological profiles.

Identification of Additional Biological Targets and Mechanisms of Action

While this compound has shown promise as a UVA protectant and an anti-inflammatory agent, the full spectrum of its biological activities and the underlying molecular mechanisms remain largely unexplored. ontosight.airesearchgate.netthieme-connect.com Initial studies have pointed towards its potential as an antimicrobial and antioxidant compound. ontosight.ai Future research is crucial to identify the specific cellular targets and signaling pathways modulated by this compound.

Investigating its effects on various cell-based assays and animal models will be essential to uncover new therapeutic applications. For example, its anti-inflammatory properties, demonstrated by the inhibition of nitric oxide production in macrophage cells, suggest that it could be a candidate for treating inflammatory diseases. thieme-connect.com Further studies are needed to determine if it targets key inflammatory proteins like kinases or other enzymes involved in the inflammatory cascade. Elucidating these mechanisms will be critical for advancing this compound or its derivatives toward clinical development.

Integration of Omics Data for Mechanistic Insights

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools to gain a comprehensive understanding of the biological effects of natural products like this compound. researchgate.net By integrating these large datasets, researchers can construct detailed molecular networks and identify the key pathways and processes affected by the compound. nih.govembopress.org

Future studies could employ a multi-omics approach to analyze the response of cells or organisms to this compound treatment. nih.gov For example, transcriptomic analysis could reveal changes in gene expression, while proteomics could identify alterations in protein levels and post-translational modifications. uni-heidelberg.de This integrated approach can provide a holistic view of this compound's mechanism of action, identify potential biomarkers of its activity, and help predict its therapeutic efficacy and potential side effects. nih.gov

Application in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate the function of specific proteins or biological pathways. thermofisher.krmskcc.org The unique structure of this compound makes it an attractive starting point for the development of chemical probes to investigate novel biological targets. nih.gov By modifying the this compound scaffold and attaching reporter tags such as fluorescent dyes or biotin, researchers can create tools to visualize and track the compound's interactions within cells. mskcc.org

These probes can be used to identify the direct binding partners of this compound, helping to elucidate its mechanism of action. thermofisher.kr Furthermore, such probes could be instrumental in target validation, a critical step in the drug discovery process, by confirming that modulation of a specific target by a this compound-based probe leads to a desired phenotypic effect. thermofisher.krresearchgate.net

Design of Engineered Microorganisms for Sustainable Production

The natural production of this compound by fungal fermentation can be inefficient and difficult to scale up. Metabolic engineering of microorganisms offers a promising alternative for the sustainable and high-yield production of this valuable compound. northeastern.edufrontiersin.org By introducing the this compound biosynthetic genes into a well-characterized and easily culturable host organism, such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to create microbial cell factories for its production. nih.govbrain-biotech.comnih.gov

This approach involves optimizing the metabolic pathways of the host organism to increase the supply of precursor molecules and enhance the expression of the biosynthetic enzymes. northeastern.edu Advanced genetic engineering tools like CRISPR/Cas9 can be used to precisely modify the host's genome to improve production titers. nih.gov The development of engineered microorganisms for this compound production would not only ensure a reliable and cost-effective supply for research and potential commercialization but also align with the principles of green chemistry and sustainable biotechnology. frontiersin.org

Q & A

Q. What are the primary methods for isolating Terreusinone from natural sources, and how can yield optimization be systematically approached?

this compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography (silica gel) and HPLC . To optimize yield:

- Experimental variables : Solvent polarity, extraction time, and temperature.

- Statistical design : Use response surface methodology (RSM) to model interactions between variables .

- Validation : Compare yields across multiple extraction batches (n ≥ 3) to assess reproducibility.

Table 1 : Comparative Yields of this compound Using Different Solvents

| Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethyl Acetate | 1.2 ± 0.3 | 95 | |

| Methanol | 0.8 ± 0.2 | 88 |

Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and how are data inconsistencies resolved?

- Primary techniques : NMR (¹H, ¹³C, 2D-COSY), HR-MS, and X-ray crystallography .

- Addressing contradictions : Cross-validate spectral data with computational methods (e.g., DFT calculations for NMR chemical shifts) . For unresolved peaks, consider isotopic labeling or alternative ionization methods in MS.

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

- Controls : Include solvent-only and positive controls (e.g., doxorubicin for cytotoxicity).

- Dose-response curves : Test ≥5 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values .

- Counteract artifacts : Pre-treat samples with adsorbents (e.g., PVPP) to remove polyphenols interfering with assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Hypothesis testing : Use siRNA knockdown or CRISPR-Cas9 to validate target proteins .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify upstream/downstream pathways .

- Meta-analysis : Systematically compare data from ≥10 studies using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity) .

Q. How can this compound’s metabolic stability be assessed to inform in vivo studies?

- In vitro models : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .

- Species-specific differences : Compare metabolic profiles across human, rat, and mouse models to predict pharmacokinetics .

Q. What computational methods predict this compound’s binding affinity to novel targets, and how are false predictions mitigated?

- Molecular docking : Use AutoDock Vina with flexible receptor models .

- Validation : Cross-check top hits with experimental SPR (surface plasmon resonance) binding assays .

- Limitations : Account for solvation effects and entropic penalties using MM-PBSA/GBSA calculations .

Table 2 : this compound’s Predicted vs. Experimental Binding Affinities (ΔG, kcal/mol)

| Target Protein | Predicted ΔG | Experimental ΔG | Discrepancy |

|---|---|---|---|

| EGFR | -9.1 | -8.3 ± 0.4 | 0.8 |

| HSP90 | -10.5 | -9.7 ± 0.6 | 0.8 |

Q. How should researchers design studies to investigate this compound’s synergistic effects with existing therapeutics?

- Combination index (CI) : Calculate using the Chou-Talalay method (CI < 1 indicates synergy) .

- Mechanistic overlap : Profile cell-cycle arrest (flow cytometry) and apoptosis (Annexin V staining) post-treatment .

- In vivo validation : Use xenograft models with dual-agent dosing regimens (e.g., this compound + paclitaxel) .

Methodological Best Practices

- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

- Contradiction analysis : Apply Bradford Hill criteria to assess causality in observed bioactivity .

- Ethical compliance : For studies involving human-derived samples, obtain IRB approval and document informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.